molecular formula C20H20F2N6O B12244352 5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine

5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine

Cat. No.: B12244352
M. Wt: 398.4 g/mol
InChI Key: SZAGZSMFJWYDIJ-UHFFFAOYSA-N
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Description

5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, pyrazole, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the microwave-assisted synthesis for efficiency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated and aromatic sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like amines or thiols.

Scientific Research Applications

5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The fluorine atoms in the compound can enhance its binding affinity to proteins, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual fluorination and the presence of both pyrazole and piperazine rings make it a versatile compound for various applications.

Properties

Molecular Formula

C20H20F2N6O

Molecular Weight

398.4 g/mol

IUPAC Name

[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C20H20F2N6O/c1-13-18(22)19(24-12-23-13)27-7-9-28(10-8-27)20(29)17-11-16(25-26(17)2)14-3-5-15(21)6-4-14/h3-6,11-12H,7-10H2,1-2H3

InChI Key

SZAGZSMFJWYDIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)F

Origin of Product

United States

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